molecular formula C36H70O4 B12664324 Decanedioic acid, 1,10-diisotridecyl ester CAS No. 150570-81-3

Decanedioic acid, 1,10-diisotridecyl ester

Cat. No.: B12664324
CAS No.: 150570-81-3
M. Wt: 566.9 g/mol
InChI Key: ZZGFFMHOBXUFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanedioic acid, 1,10-diisotridecyl ester is an organic compound belonging to the class of fatty acid esters. It is derived from decanedioic acid, also known as sebacic acid, and isotridecyl alcohol. This compound is characterized by its long carbon chain, which imparts unique physical and chemical properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decanedioic acid, 1,10-diisotridecyl ester typically involves the esterification of decanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the ester product is purified through distillation or other separation techniques.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding decanedioic acid and isotridecyl alcohol.

    Oxidation: The ester can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions are less common for this ester, but under specific conditions, it can be reduced to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Decanedioic acid and isotridecyl alcohol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols.

Scientific Research Applications

Decanedioic acid, 1,10-diisotridecyl ester has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

    Biology: Investigated for its potential use in biodegradable materials and as a component in drug delivery systems.

    Medicine: Explored for its role in the formulation of pharmaceuticals and cosmetic products due to its biocompatibility and non-toxic nature.

    Industry: Utilized in the manufacture of lubricants, coatings, and adhesives, providing improved performance and stability.

Mechanism of Action

The mechanism of action of decanedioic acid, 1,10-diisotridecyl ester is primarily related to its role as a plasticizer and lubricant. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery systems, where it can encapsulate active ingredients and facilitate their controlled release.

Comparison with Similar Compounds

  • Decanedioic acid, didecyl ester
  • Decanedioic acid, diethyl ester
  • Decanedioic acid, 1,10-diisodecyl ester

Comparison: Decanedioic acid, 1,10-diisotridecyl ester is unique due to its longer isotridecyl alcohol chain, which imparts distinct physical properties such as higher boiling point and enhanced flexibility when used as a plasticizer. Compared to its shorter-chain counterparts, it provides better performance in applications requiring high thermal stability and durability.

Properties

CAS No.

150570-81-3

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

bis(11-methyldodecyl) decanedioate

InChI

InChI=1S/C36H70O4/c1-33(2)27-21-15-9-5-7-13-19-25-31-39-35(37)29-23-17-11-12-18-24-30-36(38)40-32-26-20-14-8-6-10-16-22-28-34(3)4/h33-34H,5-32H2,1-4H3

InChI Key

ZZGFFMHOBXUFLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.